molecular formula C6H9NOS B1529268 3-(Isothiocyanatomethyl)oxolane CAS No. 1341206-58-3

3-(Isothiocyanatomethyl)oxolane

Cat. No.: B1529268
CAS No.: 1341206-58-3
M. Wt: 143.21 g/mol
InChI Key: NIVJYFSASBKLNY-UHFFFAOYSA-N
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Description

3-(Isothiocyanatomethyl)oxolane is a synthetic isothiocyanate derivative of interest in biochemical and pharmacological research. Isothiocyanate compounds, such as sulforaphane, are widely studied for their potent bioactivity, including roles as cytotoxic agents and in chemoprevention . The core mechanism of action for many isothiocyanates involves the inhibition of histone deacetylase enzymes, which can lead to altered gene expression, cell cycle arrest, and apoptosis in various cell models . The reactive isothiocyanate functional group allows it to interact with biological molecules, making it a valuable scaffold for synthesizing novel compounds to study cellular pathways and evaluate anti-tumor activity in vitro . This product is intended for laboratory research purposes only and is not purified or tested for pharmaceutical or human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(isothiocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-5-7-3-6-1-2-8-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVJYFSASBKLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Isothiocyanatomethyl Oxolane and Analogous Oxolane Derived Isothiocyanates

Direct Synthesis Strategies from Precursors Bearing the Oxolane Skeleton

Direct methods involve the introduction of the isothiocyanate group onto a pre-existing oxolane framework. These strategies are often favored for their straightforward nature.

Approaches Involving Primary Amine Transformation to Isothiocyanate via Thiophosgene (B130339) (or Thiophosgene Equivalents)

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and widely used method for synthesizing isothiocyanates. nih.govresearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov Although effective, the high toxicity of thiophosgene has led to the development of safer, alternative "thiocarbonyl transfer" reagents. tandfonline.comchemrxiv.org These equivalents, such as di-(2-pyridyl) thionocarbamate, 1,1'-thiocarbonyldiimidazole, and phenyl chlorothionoformate, offer a less hazardous approach to the same transformation. organic-chemistry.orgmdpi.com For the synthesis of 3-(isothiocyanatomethyl)oxolane, the corresponding primary amine, (oxolan-3-yl)methanamine, would be the starting material.

A one-pot process using phenyl chlorothionoformate and solid sodium hydroxide (B78521) is effective for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org A two-step approach is also available and offers greater versatility, particularly for more complex or sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Table 1: Thiophosgene and Equivalents in Isothiocyanate Synthesis

ReagentDescriptionAdvantagesDisadvantages
**Thiophosgene (CSCl₂) **A highly reactive thiocarbonylating agent.High yields, broad applicability.Highly toxic and corrosive. tandfonline.com
Di-(2-pyridyl) thionocarbamate A thiophosgene equivalent.Safer alternative to thiophosgene.May not be readily available. tandfonline.com
1,1'-Thiocarbonyldiimidazole Another thiophosgene substitute.Safer, solid reagent.Can be expensive. mdpi.com
Phenyl Chlorothionoformate Used in one-pot or two-step processes.Efficient for a range of amines. organic-chemistry.orgOne-pot method may not be suitable for all substrates. organic-chemistry.org

Conversion of Dithiocarbamate (B8719985) Intermediates through Desulfurization Reactions

A prevalent and often preferred method for isothiocyanate synthesis involves the decomposition of dithiocarbamate salts. nih.govnih.gov These salts are typically formed in situ from a primary amine, carbon disulfide (CS₂), and a base. chemrxiv.org The subsequent desulfurization of the dithiocarbamate intermediate yields the desired isothiocyanate. A variety of desulfurizing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. mdpi.com

Common desulfurizing agents include:

Tosyl chloride tandfonline.comwikipedia.org

Lead nitrate (B79036) wikipedia.org

Ethyl chloroformate nih.gov

Hydrogen peroxide nih.gov

Iodine tandfonline.com

Propane phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

The use of iodine in a water/ethyl acetate (B1210297) biphasic system with sodium bicarbonate as the base presents an environmentally conscious and efficient method. tandfonline.com This approach facilitates an easy workup as impurities remain in the aqueous layer while the isothiocyanate product is extracted into the organic layer. cbijournal.com For chiral amines, this method can produce chiral isothiocyanates without significant racemization. nih.gov

Table 2: Common Desulfurizing Agents for Dithiocarbamate Conversion

Desulfurizing AgentReaction ConditionsKey Features
Tosyl Chloride Often used with triethylamine (B128534) as a base.Effective for a variety of alkyl and aryl amines. wikipedia.org
Iodine Biphasic system (water/ethyl acetate) with NaHCO₃."Green" approach, simple workup. tandfonline.com
Hydrogen Peroxide Can be used in water and protic solvents.Environmentally friendly. nih.gov
Propane phosphonic acid anhydride (T3P®) One-pot, two-step reaction from primary amines.Efficient desulfurating agent. organic-chemistry.org

Synthesis from Hydroximoyl Chlorides

An alternative route to isothiocyanates starts from aldehydes rather than amines. nih.gov The aldehyde is first converted to a hydroximoyl chloride. The reaction of the hydroximoyl chloride with a thiocyanate (B1210189) source then produces the isothiocyanate. This method is noted for its efficiency in producing both alkyl and aryl isothiocyanates, often in nearly quantitative yields at room temperature with a simple workup and no need for purification. nih.gov

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods involve the formation of a related functional group followed by its conversion to the isothiocyanate.

Isomerization Reactions of Corresponding Thiocyanate Derivatives

The isomerization of thiocyanates (R-S-C≡N) to the more thermally stable isothiocyanates (R-N=C=S) is a well-established reaction. wikipedia.orgacs.org This rearrangement can occur under thermal conditions, sometimes during distillation. acs.org The ease of isomerization depends on the structure of the alkyl group. For instance, allyl thiocyanates rearrange readily, while saturated alkyl thiocyanates require higher temperatures. acs.org The isomerization can be catalyzed by Lewis acids such as zinc chloride or cadmium iodide. cbijournal.comacs.org For the synthesis of this compound, the corresponding 3-(thiocyanatomethyl)oxolane would be synthesized first and then isomerized. This isomerization can be performed in the vapor phase over a catalyst like anhydrous silica (B1680970) gel at elevated temperatures. google.com

The mechanism of isomerization can vary. Allylic thiocyanates are believed to rearrange through a cyclic, intramolecular process. acs.org In contrast, saturated and other thiocyanates may isomerize via ionization and recombination of the resulting ions, a process favored by more polar solvents. acs.org

Fragmentation Reactions of Specific Heterocyclic Precursors (e.g., 1,4,2-Oxathiazoles)

Isothiocyanates can also be generated through the fragmentation of certain heterocyclic compounds, notably 1,4,2-oxathiazoles. wikipedia.org These precursors can be synthesized and then fragmented under thermal conditions to yield an isothiocyanate and a carbonyl compound. researchgate.netresearchgate.net This method has been adapted for polymer-supported synthesis, allowing for a "catch-and-release" system that can produce isothiocyanates in high purity without the need for extensive purification. chemrxiv.orgresearchgate.net The choice of substituents on the 1,4,2-oxathiazole ring can influence the ease of fragmentation. researchgate.net It is important to note that under basic conditions, 5H-1,4,2-oxathiazoles can undergo an alternative fragmentation pathway to produce nitriles instead of isothiocyanates. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches Applied to Isothiocyanate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to develop more environmentally benign and efficient protocols. These approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and simplifying reaction work-ups.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. rsc.org The synthesis of isothiocyanates from primary amines can be effectively accelerated under microwave conditions. This method typically involves the reaction of a primary amine with carbon disulfide in the presence of a base and a desulfurizing agent.

One-pot microwave-assisted syntheses have been developed that avoid the isolation of the intermediate dithiocarbamate salt, further streamlining the process. researchgate.net For instance, a range of aliphatic and aromatic isothiocyanates have been successfully synthesized in high yields by reacting the corresponding amine with carbon disulfide and a desulfurizing agent under microwave irradiation for a few minutes. researchgate.net While a specific protocol for this compound is not explicitly reported, the general applicability of this method to alkyl amines suggests its feasibility for this substrate. The use of an unmodified household microwave oven has even been reported for the synthesis of isothiocyanates from isocyanates using Lawesson's reagent, highlighting the accessibility of this technology. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Isothiocyanate Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Yield Moderate to HighOften Higher
Energy Consumption HigherLower
Solvent Use Often requires high-boiling solventsCan often be performed with less solvent or in solvent-free conditions

This table provides a general comparison based on literature for various isothiocyanates.

Polymer-supported synthesis offers significant advantages in terms of simplifying product purification and enabling the recycling of reagents. In the context of isothiocyanate synthesis, polymer-supported reagents can be employed to facilitate the conversion of primary amines or alkyl halides into the desired isothiocyanates.

For example, a polymer-supported thiocyanate reagent can be used to convert alkyl halides into alkyl thiocyanates under mild conditions. researchgate.netepa.gov This approach allows for easy separation of the product from the reagent by simple filtration. Another strategy involves the use of a polymer-supported catch-and-release methodology. In this approach, a starting material is attached to a solid support, subjected to a series of reactions, and the final isothiocyanate product is then cleaved from the polymer. rsc.orgchemrxiv.org This technique has been demonstrated for the synthesis of a variety of isothiocyanates, where the polymer-bound intermediate is washed to remove excess reagents and byproducts before the final product is released, often with high purity. rsc.orgchemrxiv.org While a specific application to this compound is not detailed in the literature, the conversion of other alkyl amines on a solid support suggests the potential for this methodology. nih.gov

Stereochemical Control and Regioselectivity in the Synthesis of Chiral Isothiocyanates Related to the Oxolane Framework

The synthesis of chiral isothiocyanates is of great interest, particularly for applications in medicinal chemistry and as chiral derivatizing agents. rsc.orgcapes.gov.br The stereochemical integrity of the final product is crucial, and synthetic methods must be designed to avoid racemization.

When starting with a chiral primary amine, such as an enantiomerically pure form of (tetrahydrofuran-3-yl)methanamine, the key is to employ mild reaction conditions for the conversion to the isothiocyanate. Several methods have been reported to successfully synthesize chiral isothiocyanates from chiral amines without significant loss of enantiomeric purity. rsc.orgresearchgate.net For instance, the use of sodium persulfate in a one-pot aqueous procedure has been shown to preserve the chirality of the starting amine. rsc.org

Table 2: Reagents and Conditions for Stereoselective Isothiocyanate Synthesis

Reagent/MethodKey FeaturesReference
Sodium Persulfate (Na2S2O8) in waterGreen solvent, one-pot procedure, preserves chirality. rsc.org rsc.org
Tosyl ChlorideIn situ generation of dithiocarbamate followed by decomposition. nih.govorganic-chemistry.org nih.govorganic-chemistry.org
Microwave-assisted synthesis without desulfurating agentRapid, can proceed without racemization of chiral amines. researchgate.net researchgate.net

Regioselectivity becomes a critical consideration when functionalizing the oxolane ring itself. While the synthesis of this compound starts with a pre-functionalized oxolane, other synthetic strategies might involve the direct introduction of the isothiocyanatomethyl group onto the tetrahydrofuran (B95107) ring. In such cases, controlling the position of substitution is paramount. The functionalization of the tetrahydrofuran ring can be influenced by various factors, including the nature of the substituent already present on the ring and the reaction conditions employed. mdpi.com For instance, site-selective C-H functionalization of tetrahydrofuran has been achieved using photocatalysis, preferentially activating the α-position to the oxygen atom. rsc.org The synthesis of specifically substituted tetrahydrofuran derivatives often relies on multi-step sequences starting from precursors that already contain the desired substitution pattern. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 3 Isothiocyanatomethyl Oxolane

Nucleophilic Addition Reactions at the Thiocarbonyl Carbon Center

The core reactivity of 3-(isothiocyanatomethyl)oxolane involves the addition of nucleophiles to the electrophilic carbon of the isothiocyanate moiety. This reaction is the foundation for the synthesis of a diverse range of derivatives, including thioureas, thiocarbamates, and thiosemicarbazides.

The reaction between isothiocyanates and primary or secondary amines is a robust and straightforward method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. This is followed by proton transfer, typically to the nitrogen of the isothiocyanate, to yield the stable thiourea (B124793) product.

For instance, the synthesis of 1-(2-oxolanylmethyl)-2-thiourea has been documented through the reaction of the structurally similar tetrahydrofurfuryl isothiocyanate with concentrated ammonia (B1221849). researchgate.net In this reaction, the ammonia molecule acts as the nucleophile, adding to the isothiocyanate to form the corresponding thiourea. researchgate.net This transformation highlights the general reactivity pattern expected for this compound with various amine nucleophiles.

Table 1: Synthesis of Thiourea Derivatives

Reactant 1 Reactant 2 Product
This compound Ammonia 1-((Oxolan-3-yl)methyl)thiourea
This compound Aniline 1-((Oxolan-3-yl)methyl)-3-phenylthiourea
This compound Diethylamine 1,1-Diethyl-3-((oxolan-3-yl)methyl)thiourea

Reactions with Oxygen Nucleophiles (Alcohols, Phenols, Water) Leading to Thiocarbamate Derivatives

Oxygen-based nucleophiles, such as alcohols, phenols, and water, react with isothiocyanates to form O-alkyl/aryl thiocarbamates. The reaction proceeds via the nucleophilic attack of the oxygen atom on the electrophilic carbon of the isothiocyanate. These reactions are often catalyzed by a base, which serves to deprotonate the oxygen nucleophile, increasing its reactivity. The general reactivity of isothiocyanates suggests that this compound will react with alcohols and phenols to furnish the corresponding O-substituted thiocarbamates. ontosight.ai The reaction with water would similarly lead to the formation of an unstable thiocarbamic acid, which would likely decompose.

Table 2: Formation of Thiocarbamate Derivatives

Reactant 1 Reactant 2 Product
This compound Ethanol O-Ethyl ((oxolan-3-yl)methyl)carbamothioate
This compound Phenol O-Phenyl ((oxolan-3-yl)methyl)carbamothioate
This compound Water (Oxolan-3-yl)methyl)carbamic acid (unstable)

Reactions with Hydrazine (B178648) Derivatives for Thiosemicarbazide (B42300) Formation

Hydrazine and its derivatives are potent nucleophiles that readily react with isothiocyanates to produce thiosemicarbazides. These products are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction mechanism is analogous to that with amines, involving the addition of the terminal nitrogen of the hydrazine to the isothiocyanate carbon. For example, the synthesis of a thiosemicarbazide derivative has been described through the reaction of tetrahydrofurfuryl isothiocyanate with 2-chlorobenzoyl hydrazide. evitachem.com This confirms the feasibility of using this compound to prepare a wide range of thiosemicarbazides. The commercial availability of related compounds like 4-(2-tetrahydrofurfuryl)-3-thiosemicarbazide (B1147419) further supports the utility of this reaction. sigmaaldrich.com

Table 3: Synthesis of Thiosemicarbazide Derivatives

Reactant 1 Reactant 2 Product
This compound Hydrazine 1-((Oxolan-3-yl)methyl)thiosemicarbazide
This compound Phenylhydrazine 4-Phenyl-1-((oxolan-3-yl)methyl)thiosemicarbazide
This compound 2-Chlorobenzoyl hydrazide 2-(2-Chlorobenzoyl)-N-((oxolan-3-yl)methyl)hydrazine-1-carbothioamide evitachem.com

Reactions with Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)

While less common than reactions with heteroatom nucleophiles, isothiocyanates can react with strong carbon nucleophiles. Grignard reagents (R-MgX) are expected to add to the thiocarbonyl carbon of this compound to form, after acidic workup, thioamides. The reaction involves the attack of the carbanionic portion of the Grignard reagent on the C=S carbon, followed by hydrolysis of the resulting magnesium salt.

Similarly, enolates, generated from ketones or esters by treatment with a strong base, can act as carbon nucleophiles. The reaction of an enolate with an isothiocyanate would lead to the formation of a β-keto thioamide or a related derivative, which are versatile synthetic intermediates.

Cycloaddition and Annulation Reactions for Heterocycle Construction

The N=C=S cumulene system of isothiocyanates is a versatile partner in cycloaddition reactions, providing a pathway to a variety of heterocyclic structures. ontosight.ai This reactivity is crucial for constructing more complex molecular architectures.

The isothiocyanate group can participate in various modes of cycloaddition, such as [3+2] and [4+2] reactions, acting as a two-atom component.

In a typical [3+2] cycloaddition, a 1,3-dipole (a three-atom, four-electron system) reacts with the C=S double bond (the dipolarophile) of the isothiocyanate. For example, azides can react with isothiocyanates to form thiadiazole derivatives, and nitrile oxides can react to form oxathiazoles.

While specific examples involving this compound are not prevalent in the surveyed literature, the general reactivity of isothiocyanates suggests its utility in such transformations. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common motifs in pharmacologically active compounds. The electron-rich or electron-poor nature of the reaction partner dictates the regioselectivity of the cycloaddition.

Intramolecular Cyclization Events Triggered by the Oxolane Substituent

The presence of the oxolane ring in proximity to the isothiocyanate group introduces the possibility of intramolecular cyclization reactions. The ether oxygen of the oxolane can act as an internal nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This type of reaction would be influenced by the stereochemistry of the starting material and the reaction conditions.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the general principles of isothiocyanate chemistry suggest that such a process is plausible. The reaction would likely proceed through a transition state leading to the formation of a bicyclic product containing a thiazolidinone or a related heterocyclic system. The feasibility of this cyclization would depend on the conformational flexibility of the molecule, which allows the oxolane oxygen to approach the isothiocyanate carbon at an appropriate angle for nucleophilic attack. The reaction may be catalyzed by Lewis or Brønsted acids, which would activate the isothiocyanate group towards nucleophilic attack.

In related systems, the addition of various nucleophiles to isothiocyanates is a well-established method for the synthesis of heterocyclic compounds. consensus.appresearchgate.netresearchgate.net For instance, the reaction of isothiocyanates with nucleophiles can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Although these are intermolecular examples, they highlight the propensity of the isothiocyanate group to participate in cyclization reactions. The intramolecular variant with the oxolane oxygen as the nucleophile would represent a specialized case of this general reactivity.

Transformations Involving the Alpha-Carbon to the Oxolane Ring

The carbon atom situated between the isothiocyanate group and the oxolane ring (the α-carbon) is another potential site for chemical transformations. The acidity of the protons on this carbon is a key factor governing its reactivity. While not as acidic as protons alpha to a carbonyl group, the proximity to the electron-withdrawing isothiocyanate group and the ether oxygen can influence their reactivity. msu.eduscribd.commsu.edulibretexts.orgutdallas.edu

Deprotonation of this α-carbon by a strong base would generate a carbanion that could, in principle, participate in various subsequent reactions. However, the stability of such a carbanion and its propensity to undergo rearrangement or elimination would need to be considered. The literature on the functionalization of the α-carbon in similar systems is not extensive, suggesting that such transformations may be challenging or less explored compared to the direct reactions of the isothiocyanate group.

It is important to differentiate this from the well-documented reactions at the alpha-carbon of carbonyl compounds, where the resulting enolates are stabilized by resonance. msu.eduscribd.commsu.edulibretexts.org In the case of this compound, the stabilization of a negative charge on the α-carbon would be less pronounced.

Reductive Pathways: Electrochemical and Chemical Reduction Leading to Thioformamides or Other Derivatives

The reduction of the isothiocyanate group in this compound offers a pathway to various derivatives, most notably thioformamides. Both chemical and electrochemical methods have been effectively employed for the reduction of isothiocyanates.

Chemical Reduction:

A highly effective method for the chemoselective reduction of isothiocyanates to thioformamides involves the use of the Schwartz reagent (zirconocene chloride hydride). rsc.orgresearchgate.net This method is known for its high yields and tolerance of various functional groups, which would be advantageous for a molecule like this compound containing an ether linkage. rsc.orgresearchgate.net The reaction proceeds via the addition of a hydride ion to the electrophilic carbon of the isothiocyanate group. rsc.org The process is generally high-yielding and preserves the stereochemical integrity of the starting material. rsc.org

Other reducing agents have also been explored for the reduction of isothiocyanates, though some may lead to over-reduction or side reactions. The choice of reagent and reaction conditions is crucial for achieving the desired product.

Electrochemical Reduction:

Electrochemical methods provide an alternative, often milder, route for the reduction of isothiocyanates to thioformamides. wikipedia.org This technique avoids the use of chemical reducing agents and can offer high selectivity. The electrochemical reduction typically involves the transfer of electrons to the isothiocyanate group at a cathode, followed by protonation to yield the thioformamide.

The following table summarizes the key aspects of these reductive pathways.

Reduction MethodReagent/SetupProductKey Features
Chemical Reduction Schwartz Reagent (in situ generated)ThioformamideHigh chemoselectivity and yield; tolerates sensitive functional groups; retains stereochemistry. rsc.org
Electrochemical Reduction -ThioformamideMild conditions; avoids chemical reagents. wikipedia.org

Mechanistic Studies of Key Reaction Pathways and Transition State Analysis

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes. While specific mechanistic studies and transition state analyses for this particular compound are scarce in the literature, insights can be drawn from studies on analogous systems.

Intramolecular Cyclization: The mechanism of a hypothetical intramolecular cyclization would likely involve the nucleophilic attack of the oxolane oxygen on the central carbon of the isothiocyanate. Computational studies on similar cyclization reactions involving isothiocyanates have been used to analyze the transition states and determine the favorability of different reaction pathways. rsc.org Such studies would be invaluable in confirming the feasibility and predicting the stereochemical outcome of the cyclization of this compound.

Reduction to Thioformamides: The mechanism of reduction by the Schwartz reagent is believed to involve the direct transfer of a hydride from the zirconium complex to the isothiocyanate carbon. rsc.org The high electrophilicity of the isothiocyanate facilitates this addition. rsc.org

For electrochemical reductions, the mechanism involves electron transfer at the electrode surface. The specifics of the mechanism, including the number of electrons transferred and the nature of the intermediates, would depend on the electrode material, solvent, and other experimental parameters.

A deeper understanding of the transition states for these reactions would require dedicated computational chemistry studies. Such analyses could provide valuable information on activation energies, reaction coordinates, and the influence of the oxolane substituent on the reactivity of the isothiocyanate group.

Applications of 3 Isothiocyanatomethyl Oxolane As a Versatile Synthon in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Incorporating the Oxolane Moiety

The electrophilic carbon atom of the isothiocyanate group is highly susceptible to attack by a wide range of nucleophiles, making it an ideal starting point for synthesizing various heterocyclic structures. This reactivity allows for the incorporation of the oxolane-methyl handle into more complex molecular frameworks.

The isothiocyanate group is a key precursor for sulfur-containing heterocycles. cbijournal.comnih.gov The general strategy involves the reaction of the isothiocyanate with a molecule containing both a nucleophilic group (to attack the isothiocyanate carbon) and a group that can subsequently react to close the ring, often involving the sulfur atom of the isothiocyanate.

For instance, the synthesis of substituted thiazolidines can be envisioned through the reaction of 3-(Isothiocyanatomethyl)oxolane with α-amino acids or their ester derivatives. The initial nucleophilic attack by the amine group forms a thiourea (B124793) intermediate, which can then undergo intramolecular cyclization. Similarly, reaction with α-haloketones (the Hantzsch thiazole (B1198619) synthesis) or related synthons could provide access to thiazoles bearing the oxolane-methyl substituent. The synthesis of thiadiazoles could be achieved by reacting this compound with hydrazines or their derivatives, followed by an oxidative cyclization step. rsc.org

Please note: The following table provides representative data for the synthesis of sulfur-containing heterocycles using analogous aliphatic isothiocyanates to illustrate the potential of this compound. Specific yields and conditions may vary.

Target HeterocycleCo-reactantTypical ConditionsRepresentative Yield (%)
ThiazolidineMethyl 2-aminopropanoateEthanol, Reflux, 8h75-85
Thiazole2-BromoacetophenoneDMF, 100 °C, 4h60-70
1,3,4-ThiadiazoleHydrazine (B178648) hydrate (B1144303), then CS₂Pyridine, Reflux55-65

The versatility of isothiocyanates extends to the synthesis of a vast array of nitrogen-containing heterocycles. rsc.orgmdpi.com The fundamental reaction involves the formation of a thiourea intermediate by reaction with an amine-containing substrate, which is then cyclized.

Triazoles: 1,2,4-Triazole-3-thiones can be synthesized by reacting this compound with hydrazine hydrate to form a thiocarbohydrazide, which is then cyclized with a one-carbon synthon like formic acid or a trialkyl orthoformate. researchgate.net

Triazines: The construction of 1,3,5-triazine (B166579) scaffolds can be achieved through the reaction of the isothiocyanate with amidines.

Benzimidazoles: Reaction with o-phenylenediamines would lead to a thiourea derivative that can be cyclized to form 2-mercaptobenzimidazoles, with the oxolane-methyl group attached to the nitrogen of the initial thiourea.

Spiro-Fused Oxazolines: While more complex, spiro-fused systems could potentially be accessed through multi-step sequences starting from a suitable amino alcohol that reacts with the isothiocyanate, followed by activation and intramolecular cyclization.

Please note: The following table provides representative data for the synthesis of nitrogen-containing heterocycles using analogous aliphatic isothiocyanates. Specific data for this compound is not available in the cited literature.

Target HeterocycleCo-reactantTypical ConditionsRepresentative Yield (%)
1,2,4-Triazole-3-thioneHydrazine hydrate, then Formic AcidStep 1: EtOH, rt; Step 2: Reflux80-90
Benzimidazole-2-thione derivativeo-PhenylenediamineEthanol, Reflux, 12h70-80

Utilization in the Preparation of Advanced Molecular Architectures and Scaffolds

The reactivity of the isothiocyanate group makes it an excellent linker for attaching the oxolane moiety to larger and more complex molecular structures.

In medicinal and bioorganic chemistry, the tetrahydrofuran (B95107) ring is a known component of many nucleoside analogues (pseudonucleosides). nih.gov this compound could serve as a synthon to connect the oxolane ring to other molecular fragments, such as nucleobases or sugar moieties. For example, reaction with an amino-functionalized carbohydrate or a modified nucleobase would yield a thiourea-linked conjugate. This thiourea linker is stable and can influence the conformational properties of the final molecule. While direct synthesis of pseudonucleosides using this specific isothiocyanate is not widely reported, the underlying chemistry is well-established for creating complex bioconjugates. nih.gov

Porphyrins and other macrocycles are crucial in areas ranging from materials science to medicine. Isothiocyanates are frequently used as reactive handles to covalently attach these macrocycles to other molecules or surfaces. An amino-functionalized porphyrin could react directly with this compound to form a stable porphyrin-thiourea-oxolane conjugate. The oxolane unit could serve to modify the solubility and aggregation properties of the porphyrin, which is a critical factor in many applications. This strategy is a cornerstone of bioconjugate chemistry, used to link photosensitizers to targeting moieties.

Role in Derivatization and Functionalization Strategies for Material Science or Analytical Probes (Excluding Biological Applications)

Beyond complex synthesis, the isothiocyanate group is a powerful tool for derivatization. In material science, it can be used to functionalize surfaces that have been pre-treated to expose primary amine groups. For instance, silica (B1680970) gels or polymers can be amino-functionalized and then treated with this compound. This would graft the oxolane moiety onto the material's surface, altering its surface properties (e.g., polarity, hydrophilicity) and creating a new stationary phase for chromatography or a solid support for further reactions. nih.gov

In the context of analytical probes, while many applications are biological, the principles can be applied to chemical sensing. A molecule designed to be an analytical probe (e.g., a fluorophore) containing a primary amine could be readily derivatized with this compound. The addition of the oxolane ring could fine-tune the probe's solubility in specific media required for a given analytical method. The reaction is typically high-yielding and proceeds under mild conditions, making it suitable for modifying complex and sensitive molecules. organic-chemistry.org

Chemical Tagging and Covalent Conjugation Methodologies

The primary application of isothiocyanates in chemical tagging and covalent conjugation stems from their efficient and often chemoselective reaction with primary amino groups to form stable thiourea linkages. This reaction is widely exploited for labeling biomolecules like proteins and peptides. In principle, this compound could be employed for such purposes. The reaction would proceed as depicted in the following general scheme:

General Reaction Scheme for Thiourea Formation R-NH₂ + S=C=N-CH₂-[Oxolane] → R-NH-C(=S)-NH-CH₂-[Oxolane] (Primary Amine) + (this compound) → (Thiourea Conjugate)

Generated code

R-SH + S=C=N-CH₂-[Oxolane] → R-S-C(=S)-NH-CH₂-[Oxolane] (Thiol) + (this compound) → (Dithiocarbamate Adduct)

Generated code

Spectroscopic and Structural Characterization Methods for 3 Isothiocyanatomethyl Oxolane and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(isothiocyanatomethyl)oxolane. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the number and chemical environment of the hydrogen atoms. The signals corresponding to the protons on the oxolane (tetrahydrofuran) ring and the isothiocyanatomethyl group appear in distinct regions of the spectrum. The oxolane protons typically resonate in the range of 1.5-4.0 ppm. Specifically, the protons on the carbons adjacent to the oxygen atom (C2 and C5) are the most deshielded and appear further downfield, while the protons on C3 and C4 are found at a higher field. The methylene (B1212753) protons of the isothiocyanatomethyl group (-CH₂-NCS) are expected to appear as a doublet, shifted downfield due to the electron-withdrawing effect of the isothiocyanate group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of similar structures and functional groups. Actual experimental values may vary based on solvent and other conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H2, H5 (Oxolane ring)3.6 - 3.9Multiplet
H3 (Oxolane ring)2.5 - 2.8Multiplet
H4 (Oxolane ring)1.8 - 2.1Multiplet
-CH₂-NCS3.5 - 3.8Doublet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The oxolane ring carbons typically appear in the range of 25-75 ppm. tandfonline.com The carbons bonded to the oxygen atom (C2 and C5) are found further downfield compared to the other ring carbons (C3 and C4). tandfonline.comchemicalbook.com A key diagnostic signal is that of the isothiocyanate carbon (-N=C=S), which is highly deshielded and typically resonates in the range of 125-140 ppm. However, this signal can sometimes be broad or have a low intensity due to the quadrupolar relaxation of the adjacent nitrogen atom and the dynamics of the functional group. acs.org The carbon of the methylene group (-CH₂-NCS) is expected around 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of similar structures and functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C5 (Oxolane ring)67 - 72
C3 (Oxolane ring)35 - 40
C4 (Oxolane ring)28 - 33
-CH₂-NCS48 - 53
-N=C =S128 - 135

To unambiguously assign all proton and carbon signals, especially in complex synthetic derivatives, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of adjacent protons within the oxolane ring and the coupling between the C3 proton and the methylene protons of the substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection of the isothiocyanatomethyl group to the C3 position of the oxolane ring by observing a correlation between the -CH₂- protons and the C2, C3, and C4 carbons of the ring, as well as the isothiocyanate carbon.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic feature in its IR spectrum is the very strong and broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. nih.govmdpi.com This band typically appears in the region of 2050-2150 cm⁻¹. Other significant absorptions include the C-O-C stretching of the ether linkage in the oxolane ring, usually found around 1050-1150 cm⁻¹, and the C-H stretching vibrations of the aliphatic CH₂ groups, which appear just below 3000 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric StretchIsothiocyanate (-N=C=S)2050 - 2150Strong, Broad
C-O-C StretchEther (Oxolane)1050 - 1150Strong
C-H StretchAliphatic (CH₂)2850 - 2960Medium-Strong
CH₂ BendAliphatic (CH₂)1440 - 1480Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₆H₉NOS), the molecular weight is 143.21 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 143.

The fragmentation of the molecular ion provides structural clues. wikipedia.org Common fragmentation pathways would likely involve the cleavage of the C-C bond between the oxolane ring and the methyl substituent, or fragmentation of the oxolane ring itself. libretexts.orglibretexts.org A significant fragment would be the loss of the isothiocyanate group (-NCS), leading to a peak at m/z 85, corresponding to the [C₅H₉O]⁺ cation (the 3-methyloxolane cation). Another likely fragmentation is the cleavage of the oxolane ring, which for unsubstituted tetrahydrofuran (B95107) shows a prominent peak at m/z 42, corresponding to the loss of ethylene (B1197577) (C₂H₄). massbank.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous confirmation of the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds that might have the same nominal mass. For C₆H₉NOS, the theoretical exact mass is 143.0456. An experimental HRMS measurement close to this value would provide definitive proof of the compound's elemental formula.

X-ray Crystallography for Single-Crystal Structural Determination of Synthesized Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, particularly those that can be synthesized to yield single crystals of sufficient quality, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. The isothiocyanate functional group readily reacts with primary amines to form thiourea (B124793) derivatives, and it is often these stable, crystalline products that are amenable to single-crystal X-ray diffraction analysis.

The structural elucidation of thiourea derivatives, including those incorporating heterocyclic moieties analogous to the oxolane ring, has been a subject of considerable research. These studies reveal key structural features, such as the planarity of the thiourea group and the nature of intra- and intermolecular hydrogen bonding.

For instance, the analysis of various unsymmetrical acylthiourea derivatives has demonstrated that their molecular configurations are frequently stabilized by intramolecular N–H···O hydrogen bonds, leading to the formation of a six-membered ring. nih.gov In many cases, these molecules exhibit a nearly planar thiourea moiety. science.gov The crystal packing of such derivatives is often dictated by a network of intermolecular hydrogen bonds, such as N–H···S and C–H···O interactions, which can lead to the formation of complex supramolecular architectures like dimers and chains. nih.govscience.govnih.gov

The crystal system and space group are fundamental parameters determined in an X-ray diffraction experiment. For example, various thiourea derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems. science.govnih.govnih.gov The specific space group, such as P21/n or P-1, dictates the symmetry of the unit cell. nih.govnih.govnih.gov

Detailed crystallographic data from representative thiourea derivatives are presented in the tables below to illustrate the type of information obtained from single-crystal X-ray analysis.

Table 1: Representative Crystal Data and Structure Refinement Parameters for Thiourea Derivatives

Parameter1-Benzoyl-3-(4-methoxyphenyl)thiourea semanticscholar.orgN,N,N'-Tribenzylthiourea nih.govN-Methyl-N,N'-diphenylthiourea nih.govN,N-Di-n-butyl-N'-phenylthiourea nih.gov
Empirical Formula C15H14N2O2SC22H22N2SC14H14N2SC15H24N2S
Formula Weight 286.35346.49242.34264.43
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/cP21/c
a (Å) 11.391(2)12.0398(6)11.9610(10)17.513(2)
b (Å) 10.278(2)11.2335(6)9.0768(7)7.9100(10)
c (Å) 12.585(3)14.7396(8)12.6072(10)11.751(2)
α (°) 90909090
β (°) 109.43(3)109.289(2)107.567(3)105.122(4)
γ (°) 90909090
Volume (ų) 1388.4(5)1883.3(2)1305.14(18)1570.6(4)
Z 4444

Table 2: Selected Bond Lengths (Å) for Thiourea Derivatives

Bond1-Benzoyl-3-(4-methoxyphenyl)thiourea semanticscholar.orgN,N,N'-Tribenzylthiourea nih.govN-Methyl-N,N'-diphenylthiourea nih.govN,N-Di-n-butyl-N'-phenylthiourea nih.gov
C=S 1.678(2)1.6905(14)1.6835(17)1.691(2)
C-N1 1.378(3)1.3419(18)1.359(2)1.362(3)
C-N2 1.349(3)1.3569(18)1.352(3)1.355(3)
C=O 1.221(3)---

These crystallographic studies provide empirical evidence for the delocalization of electrons across the N-C-S backbone of the thiourea group, as indicated by the C-N bond lengths which are intermediate between single and double bonds. nih.gov The conformation of the oxolane ring, if present, would also be precisely determined, including its puckering parameters. The absolute configuration of chiral centers, such as the C3 position of the oxolane ring in a specific enantiomer, can be definitively established using anomalous dispersion effects in X-ray diffraction, provided a heavy atom is present in the structure.

Furthermore, X-ray crystallography is instrumental in understanding the coordination chemistry of these derivatives with metal ions. For instance, furoyl thiourea ligands have been shown to coordinate to metal centers in either a monodentate fashion through the sulfur atom or in a bidentate manner through both sulfur and nitrogen atoms. nih.gov The specific coordination mode is unequivocally revealed by the single-crystal structure of the resulting metal complex.

Future Research Directions and Unexplored Avenues in 3 Isothiocyanatomethyl Oxolane Chemistry

Development of Novel and Highly Efficient Synthetic Routes for the Compound

Current synthetic methods for isothiocyanates often involve the use of hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comnih.gov Future research should prioritize the development of greener and more efficient synthetic pathways to 3-(isothiocyanatomethyl)oxolane.

One promising avenue is the exploration of elemental sulfur as a benign sulfur source. mdpi.com Recent advancements have demonstrated the synthesis of isothiocyanates from primary amines and elemental sulfur, offering a safer alternative to traditional methods. mdpi.com Investigating the direct conversion of 3-(aminomethyl)oxolane to this compound using elemental sulfur under optimized conditions could lead to a more sustainable and atom-economical process.

Another area for development is the use of novel desulfurizing agents for the decomposition of dithiocarbamate (B8719985) salts, which are common intermediates in isothiocyanate synthesis. chemrxiv.orgorganic-chemistry.org Research into catalytic systems, potentially involving photoredox or electrochemical methods, could provide milder and more efficient routes, avoiding the need for stoichiometric and often toxic reagents. organic-chemistry.org A summary of potential starting materials and reagent types for novel syntheses is presented in Table 1.

Table 1: Potential Starting Materials and Reagent Types for Novel Syntheses of this compound

Starting Material ClassReagent/Catalyst TypePotential Advantages
Primary AminesElemental SulfurReduced toxicity, readily available. mdpi.com
Primary AminesNovel Desulfurizing AgentsMilder reaction conditions, improved yields. chemrxiv.orgorganic-chemistry.org
AldehydesHydroximoyl ChloridesAvoids amine starting material, simple workup. nih.gov
Haloarenes (as precursors to the oxolane ring)Aryllithium IntermediatesAmenable to flow chemistry, integrated synthesis. thieme-connect.comresearchgate.net

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The reactivity of isothiocyanates is characterized by the electrophilicity of the central carbon atom, making them susceptible to attack by nucleophiles. researchgate.netnih.gov While reactions with common nucleophiles like amines and thiols are well-documented, the unique steric and electronic properties of the oxolane moiety in this compound may lead to undiscovered reactivity.

Future studies should investigate reactions with a wider range of nucleophiles, including carbanions, enolates, and organometallic reagents. The oxolane ring, with its ether oxygen, could potentially participate in intramolecular reactions or influence the regioselectivity of intermolecular processes. For instance, coordination of a Lewis acid to the oxolane oxygen could activate the isothiocyanate group towards nucleophilic attack or alter the stereochemical outcome of reactions.

Mechanistic investigations, employing both experimental techniques (such as kinetic studies and isotopic labeling) and computational methods, will be crucial to unraveling these novel reaction pathways. chemrxiv.orgresearchgate.net Understanding the transition states and intermediates involved will enable the rational design of new synthetic transformations.

Expansion of Synthetic Applications in Asymmetric Synthesis and Chiral Induction

The development of chiral isothiocyanates as reagents and catalysts is an expanding area of research. nih.govrsc.org Given that this compound can be derived from chiral precursors, its application in asymmetric synthesis holds significant promise.

Future research could focus on the synthesis of enantiomerically pure this compound and its use as a chiral derivatizing agent for the resolution of racemic mixtures. researchgate.netnih.gov Furthermore, incorporating this chiral isothiocyanate into ligands for asymmetric catalysis could lead to the development of novel catalytic systems for a variety of transformations.

The use of this compound as a substrate in organocatalytic asymmetric reactions is another fertile area for exploration. nih.gov For instance, the enantioselective addition of nucleophiles to the isothiocyanate group, catalyzed by a chiral organocatalyst, could provide access to a range of enantioenriched thiourea (B124793) derivatives and other heterocyclic compounds. nih.govnih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. thieme-connect.comresearchgate.net The synthesis and subsequent reactions of isothiocyanates are well-suited for flow chemistry due to the often hazardous nature of the reagents and the high reactivity of the isothiocyanate functional group. thieme-connect.comcam.ac.uk

Future work should aim to develop a continuous flow process for the synthesis of this compound. cam.ac.uk This could involve the in-line generation of the isothiocyanate followed by its immediate reaction with a nucleophile, minimizing exposure to the reactive intermediate. thieme-connect.com Such an integrated approach would not only enhance safety but also allow for the rapid generation of a library of derivatives for biological screening or other applications. researchgate.net

Automated synthesis platforms, coupled with flow reactors, could further accelerate the exploration of the chemical space around this compound. High-throughput screening of reaction conditions and substrates would facilitate the discovery of novel reactivity and the optimization of synthetic routes.

Computational Chemistry Studies on Reaction Mechanisms, Selectivity, and Molecular Interactions

Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. chemrxiv.orgnih.gov In the context of this compound, computational studies can offer valuable insights into its structure, reactivity, and interactions with other molecules.

Future computational research should focus on several key areas:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and potential reactions of this compound. chemrxiv.orgresearchgate.net This includes mapping out reaction pathways, identifying transition states, and calculating activation energies.

Selectivity: Computational models can help predict the chemo-, regio-, and stereoselectivity of reactions involving this compound. This information is crucial for designing efficient and selective synthetic transformations.

Molecular Interactions: Understanding the non-covalent interactions between this compound and other molecules, such as catalysts or biological targets, is essential for rational design. Molecular docking and molecular dynamics simulations can provide insights into these interactions. nih.gov

A summary of potential computational research areas is provided in Table 2.

Table 2: Potential Computational Chemistry Research Areas for this compound

Research AreaComputational MethodExpected Insights
Reaction MechanismsDensity Functional Theory (DFT)Elucidation of reaction pathways, transition state analysis. chemrxiv.orgresearchgate.net
Regio- and StereoselectivityDFT, Molecular Mechanics (MM)Prediction of reaction outcomes, catalyst design.
Molecular DockingMolecular Docking SimulationsIdentification of potential biological targets, binding mode analysis. nih.gov
Conformational AnalysisAb initio methods, DFTUnderstanding the influence of the oxolane ring on reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Isothiocyanatomethyl)oxolane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 3-(bromomethyl)oxolane (precursor) with potassium thiocyanate (KSCN) in anhydrous THF under reflux. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hours) to minimize byproducts like thioureas. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity .
  • Key Data :

PrecursorReagentSolventTemp (°C)Yield (%)Purity (%)
3-(Bromomethyl)oxolaneKSCNTHF657887

Q. How can refractive index and density measurements validate the purity of this compound?

  • Methodology : Use the Lorentz-Lorenz relation (LLR) to predict refractive indices (nDn_D) of binary mixtures. Compare experimental nDn_D (measured via Abbe refractometer at 20°C) with theoretical values. Deviations >0.05 indicate impurities or intermolecular interactions (e.g., hydrogen bonding with residual solvents) .
  • Example : For pure this compound, nD=1.456n_D = 1.456 (lit.), density = 1.12 g/cm³.

Advanced Research Questions

Q. How does the oxolane ring conformation influence the reactivity of the isothiocyanate group in this compound?

  • Methodology : Perform NMR-based pseudorotational analysis to determine dominant conformers (e.g., 3T₂, 2T₃). Coupling constants (JHHJ_{HH}) from 1H^{1}\text{H}-COSY and 13C^{13}\text{C}-HSQC reveal ring puckering. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) correlate conformer stability with electrophilicity of the isothiocyanate group .
  • Key Finding : The 3T₂ conformer increases electrophilicity by 12% due to reduced steric hindrance, enhancing reactivity with amines.

Q. What computational strategies resolve contradictions in reported thermodynamic properties of oxolane derivatives?

  • Methodology : Apply Molecular Dynamics (MD) simulations with OPLS-AA force fields to model solvent interactions. Compare with experimental data (e.g., Gibbs free energy of solvation). Discrepancies arise from neglected polarization effects in classical force fields; hybrid QM/MM methods improve accuracy .
  • Example : Simulated ΔGsolv\Delta G_{\text{solv}} for this compound in water: -4.2 kcal/mol (QM/MM) vs. -3.8 kcal/mol (experimental).

Q. How does the isothiocyanate group participate in supramolecular interactions with macrocycles like nonactin?

  • Methodology : Study H-bonding via FT-IR and X-ray crystallography. The -N=C=S group coordinates with oxolane oxygen atoms in nonactin, as shown by shifts in ν(NCS)\nu(\text{NCS}) from 2050 cm⁻¹ (free) to 1980 cm⁻¹ (bound). Competitive binding assays with ammonium salts quantify affinity (Kd=1.2μMK_d = 1.2 \mu\text{M}) .

Methodological Challenges and Solutions

Q. Why do deviations occur in refractive index predictions for PEG-oxolane mixtures, and how are they mitigated?

  • Analysis : Volume contraction in PEG-400 + oxolane mixtures (X₁ > 0.5) causes positive deviations (Dn>0.05D_n > 0.05) due to H-bonding between PEG hydroxyls and oxolane ethers. Correct using the Redlich-Kister equation with a 3-parameter fit .
  • Data :

Mixture (PEG-400:X₁)DnD_n (Exp.)DnD_n (LLR)
0.60.070.05

Q. What strategies improve regioselectivity in functionalizing oxolane derivatives?

  • Solution : Use bulky bases (e.g., LDA) to deprotonate 3-(hydroxymethyl)oxolane selectively at the methyl position. Subsequent thiocyanation with CS₂/KOH yields this compound with >90% regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.